1H-Pyrido(2,3-b)indol-2-amine, 3-pentyl-
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Overview
Description
3-Pentyl-1H-pyrido(2,3-b)indol-2-amine is a compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a pentyl group attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-1H-pyrido(2,3-b)indol-2-amine typically involves the construction of the indole core followed by the introduction of the pentyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The pentyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-1H-pyrido(2,3-b)indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Pentyl-1H-pyrido(2,3-b)indol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pentyl-1H-pyrido(2,3-b)indol-2-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing their activity. The pentyl group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
3-Pentyl-1H-pyrido(2,3-b)indol-2-amine is unique due to the presence of the pentyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural modification can enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
CAS No. |
79801-92-6 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-pentyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C16H19N3/c1-2-3-4-7-11-10-13-12-8-5-6-9-14(12)18-16(13)19-15(11)17/h5-6,8-10H,2-4,7H2,1H3,(H3,17,18,19) |
InChI Key |
ZHUHSDZKPKQUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N |
Origin of Product |
United States |
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